molecular formula C45H62N6O12 B1258002 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid

3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid

Cat. No.: B1258002
M. Wt: 879 g/mol
InChI Key: ZGGWTIPDUOTHRA-NREUJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound plays a crucial role in the conversion of hydrogenobyrinic acid to cobyrinic acid, which is a precursor to vitamin B12. The compound is involved in the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, facilitating the formation of cobyrinic acid a,c-diamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is synthesized through the action of hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the reaction between hydrogenobyrinic acid, ATP, and L-glutamine, resulting in the formation of hydrogenobyrinic acid a,c-diamide, ADP, phosphate, and L-glutamate . The reaction conditions typically involve an aqueous environment with the presence of ATP and L-glutamine as substrates.

Industrial Production Methods: Industrial production of hydrogenobyrinic acid a,c-diamide is often integrated into the microbial fermentation processes used for vitamin B12 production. Microorganisms such as Pseudomonas denitrificans and Propionibacterium freudenreichii are commonly employed due to their ability to produce high yields of vitamin B12 . Metabolic engineering and optimization of fermentation conditions, including the use of glucose and corn steep liquor as carbon and nitrogen sources, have been shown to enhance the production of hydrogenobyrinic acid a,c-diamide .

Chemical Reactions Analysis

Types of Reactions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid primarily undergoes amidation reactions. The compound is also involved in the insertion of cobalt into the corrin ring during the biosynthesis of coenzyme B12 .

Common Reagents and Conditions: The amidation reactions typically require ATP, L-glutamine, and water as reagents. The cobalt insertion reaction involves cobalt ions (Co^2+), ATP, and water .

Major Products Formed: The major products formed from these reactions include cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide .

Scientific Research Applications

3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid has significant applications in scientific research, particularly in the study of vitamin B12 biosynthesis. The compound is used to investigate the enzymatic pathways and mechanisms involved in the production of cobalamin. Additionally, it serves as a precursor for the synthesis of various cobalamin derivatives, which are utilized in biochemical and medical research .

In the field of metabolic engineering, hydrogenobyrinic acid a,c-diamide is employed to enhance the production of vitamin B12 in engineered microbial strains. This has implications for the pharmaceutical, food, and chemical industries, where vitamin B12 is a valuable commodity .

Comparison with Similar Compounds

  • Cobyrinic acid a,c-diamide
  • Cob(II)yrinic acid a,c-diamide
  • 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid (2-)

Comparison: this compound is unique in its role as an intermediate in the biosynthesis of cobalamin. While cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide are also intermediates in the same pathway, hydrogenobyrinic acid a,c-diamide is specifically involved in the amidation reactions that convert hydrogenobyrinic acid to cobyrinic acid a,c-diamide . The compound hydrogenobyrinic acid a,c-diamide (2-) is a dianionic form of hydrogenobyrinic acid a,c-diamide and is relevant in the context of its ionization state at physiological pH .

Properties

Molecular Formula

C45H62N6O12

Molecular Weight

879 g/mol

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid

InChI

InChI=1S/C45H62N6O12/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61/h18,23-26,40,48H,9-17,19-20H2,1-8H3,(H2,46,52)(H2,47,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24-,25-,26+,40-,42-,43+,44+,45+/m1/s1

InChI Key

ZGGWTIPDUOTHRA-NREUJTCUSA-N

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)/C)/[C@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)N

Canonical SMILES

CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)N)C)C)N3)(C)CC(=O)N)CCC(=O)O)(C)C)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
Reactant of Route 6
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.